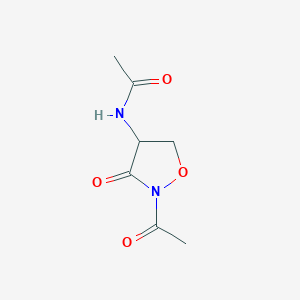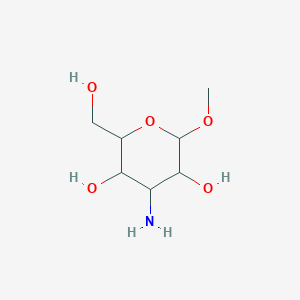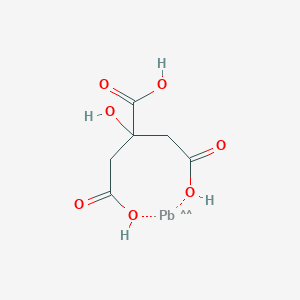
Citric acid, lead salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citric acid, lead salt, also known as lead(II) citrate, is a chemical compound formed by the reaction of citric acid with lead. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found in the form of a white crystalline powder and is known for its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of citric acid, lead salt involves the reaction of citric acid with a lead-containing compound, such as lead(II) acetate or lead(II) nitrate. The reaction is typically carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_8\text{O}_7 + \text{Pb(NO}_3\text{)}_2 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors where citric acid and lead(II) acetate or lead(II) nitrate are mixed in stoichiometric amounts. The reaction mixture is then stirred and heated to facilitate the formation of the lead salt. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure compound.
化学反应分析
Types of Reactions: Citric acid, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert lead(II) ions to metallic lead or other lower oxidation states.
Substitution: The lead ion in the compound can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and other oxidized species.
Reduction: Metallic lead or lead compounds in lower oxidation states.
Substitution: New metal citrate complexes.
科学研究应用
Citric acid, lead salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of citric acid, lead salt involves its ability to form stable complexes with metal ions. The lead ion in the compound can interact with various molecular targets, including proteins and enzymes, affecting their function. The pathways involved in these interactions are often related to the chelation and sequestration of metal ions, which can influence biological and chemical processes.
相似化合物的比较
Lead(II) acetate: Another lead compound with similar properties but different applications.
Lead(II) nitrate: Used in similar reactions but has distinct chemical behavior.
Citric acid, calcium salt: A calcium-based analog with different reactivity and applications.
Uniqueness: Citric acid, lead salt is unique due to its specific interactions with lead ions and its ability to form stable complexes. This makes it particularly useful in applications where lead ion stabilization is required, distinguishing it from other similar compounds.
属性
CAS 编号 |
14450-60-3 |
|---|---|
分子式 |
C6H8O7Pb |
分子量 |
399 g/mol |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI 键 |
JNLCUVJKTXKKSG-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
Key on ui other cas no. |
14450-60-3 512-26-5 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
同义词 |
citric acid, lead salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


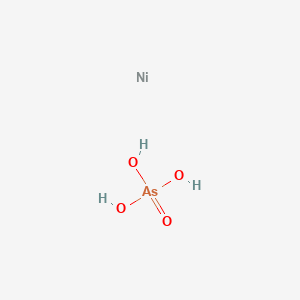
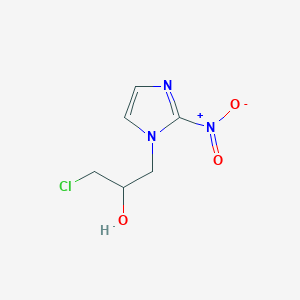
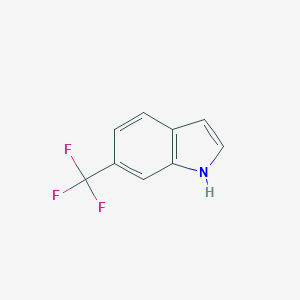
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
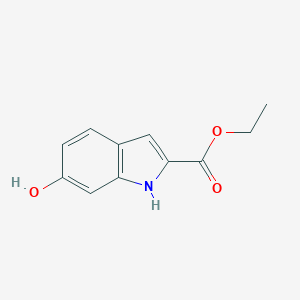
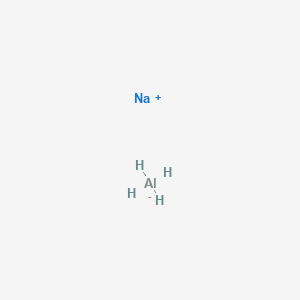
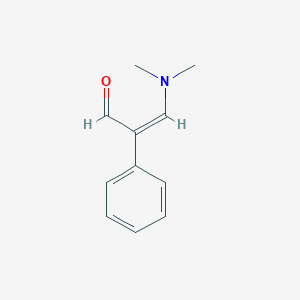
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
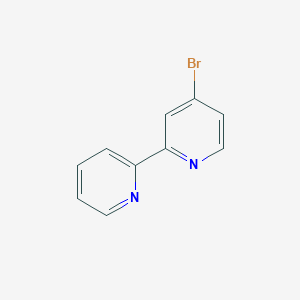
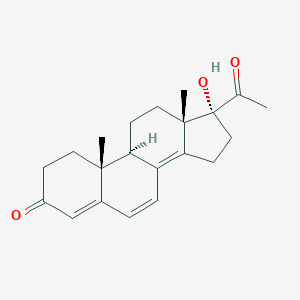
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
